molecular formula C15H23NO B1378820 (1-Benzyl-4-ethylpiperidin-4-yl)methanol CAS No. 1461707-95-8

(1-Benzyl-4-ethylpiperidin-4-yl)methanol

Cat. No.: B1378820
CAS No.: 1461707-95-8
M. Wt: 233.35 g/mol
InChI Key: LNRNKJKBPFAPDK-UHFFFAOYSA-N
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Description

(1-Benzyl-4-ethylpiperidin-4-yl)methanol is an organic compound with the molecular formula C15H23NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a benzyl group attached to the nitrogen atom, an ethyl group at the fourth position of the piperidine ring, and a hydroxymethyl group at the same position. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-4-ethylpiperidin-4-yl)methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the piperidine ring.

    Ethylation: The ethyl group can be introduced at the fourth position of the piperidine ring through an alkylation reaction using ethyl halides.

    Hydroxymethylation: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-4-ethylpiperidin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group, resulting in the formation of (1-Benzyl-4-ethylpiperidin-4-yl)methanone.

    Reduction: The compound can be reduced to form (1-Benzyl-4-ethylpiperidin-4-yl)methane.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: (1-Benzyl-4-ethylpiperidin-4-yl)methanone

    Reduction: (1-Benzyl-4-ethylpiperidin-4-yl)methane

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1-Benzyl-4-ethylpiperidin-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Benzyl-4-ethylpiperidin-4-yl)methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl and ethyl groups can enhance the compound’s binding affinity to these targets, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzyl-4-methylpiperidin-4-yl)methanol
  • (1-Benzyl-4-ethylpiperidin-4-yl)ethanol
  • (1-Benzyl-4-ethylpiperidin-4-yl)amine

Uniqueness

(1-Benzyl-4-ethylpiperidin-4-yl)methanol is unique due to the presence of both the benzyl and ethyl groups, which can significantly influence its chemical reactivity and biological activity. The hydroxymethyl group also provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

(1-benzyl-4-ethylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-2-15(13-17)8-10-16(11-9-15)12-14-6-4-3-5-7-14/h3-7,17H,2,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRNKJKBPFAPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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